molecular formula C19H20ClN3O3 B11558616 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide

Cat. No.: B11558616
M. Wt: 373.8 g/mol
InChI Key: HYBALUJVRGZQSQ-SRZZPIQSSA-N
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Description

1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl group

Preparation Methods

The synthesis of 1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with isopropyl isocyanate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various hydrazone derivatives.

Scientific Research Applications

1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    4-chlorobenzaldehyde derivatives: These compounds share the chlorophenyl group but differ in other functional groups.

    Hydrazone derivatives: Compounds with similar hydrazinecarbonyl groups but different substituents.

    Methoxybenzaldehyde derivatives: These compounds contain the methoxyphenyl group but vary in other structural aspects.

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-propan-2-yloxamide

InChI

InChI=1S/C19H20ClN3O3/c1-13(2)22-18(24)19(25)23-21-11-14-5-9-17(10-6-14)26-12-15-3-7-16(20)8-4-15/h3-11,13H,12H2,1-2H3,(H,22,24)(H,23,25)/b21-11+

InChI Key

HYBALUJVRGZQSQ-SRZZPIQSSA-N

Isomeric SMILES

CC(C)NC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)NC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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